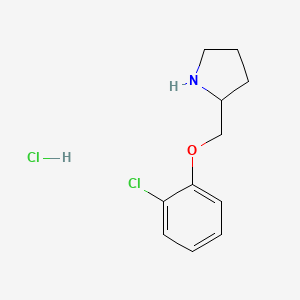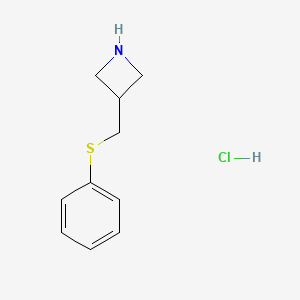
6-cyclopropyl-1H-indazole
Vue d'ensemble
Description
6-cyclopropyl-1H-indazole is a chemical compound with the molecular formula C10H10N2 . It is a derivative of indazole, which is an important heterocycle in drug molecules . Indazole derivatives bear a variety of functional groups and display versatile biological activities .
Synthesis Analysis
Indazoles are synthesized using various methods. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis
Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable than 2H-indazole .Chemical Reactions Analysis
The tautomerism in indazoles greatly influences synthesis, reactivity, physical and even the biological properties of indazoles . The thermodynamic internal energy calculation of these tautomers points view 1H-indazole as the predominant and stable form over 2H-indazole .Physical And Chemical Properties Analysis
The tautomerism in indazoles greatly influences synthesis, reactivity, physical and even the biological properties of indazoles . The thermodynamic internal energy calculation of these tautomers points view 1H-indazole as the predominant and stable form over 2H-indazole .Applications De Recherche Scientifique
Anticancer Applications :
- Indazole derivatives show promise in anticancer research. For example, a study synthesized a specific indazole derivative which exhibited distinct effective inhibition on the proliferation of various cancer cell lines, including HT-29, K562, and MKN45 (Lu et al., 2020).
- Another research highlighted the synthesis and antiproliferative activity of 6-substituted amino-1H-indazole derivatives in human cancer cell lines, indicating their potential as anticancer agents (Ngo Xuan Hoang et al., 2022).
Synthesis and Structural Analysis :
- Studies have been conducted on the synthesis and crystal structure of indazole derivatives, providing insights into their chemical properties and potential applications in drug development (J. Lu et al., 2021).
Applications in Antifungal Activity :
- Indazole derivatives have also been investigated for their antifungal activities. A study on triazole alcohols with indazole side chains revealed significant antifungal activities, especially against deep infection fungi (Zhao Qingjie et al., 2009).
General Overview of Indazole Compounds :
- Indazoles are known for a wide range of biological and pharmaceutical applications, including antibacterial, antidepressant, and anti-inflammatory effects. They are recognized for their antihypertensive and anticancer properties (D. D. Gaikwad et al., 2015).
Chemical Space Exploration of Indazoles :
- Explorations into the chemical space of indazoles, including their tautomerism, synthesis, and biological activities, have been conducted, highlighting their significance in medicinal research (Suvadeep Mal et al., 2022).
Mécanisme D'action
Target of Action
6-Cyclopropyl-1H-indazole is a compound that has been synthesized and studied for its potential medicinal applications . . Indazole derivatives, in general, have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), affecting the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage .
Biochemical Pathways
Indazole derivatives are known to affect various biochemical pathways, depending on the specific derivative and its targets . For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Result of Action
Indazole derivatives are known to have various effects at the molecular and cellular level, depending on the specific derivative and its targets .
Safety and Hazards
Propriétés
IUPAC Name |
6-cyclopropyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-7(1)8-3-4-9-6-11-12-10(9)5-8/h3-7H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZUUZKFYUZDTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)C=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


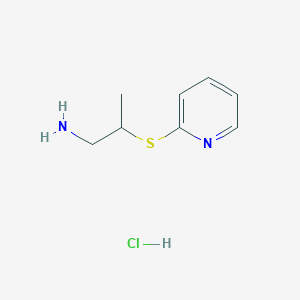
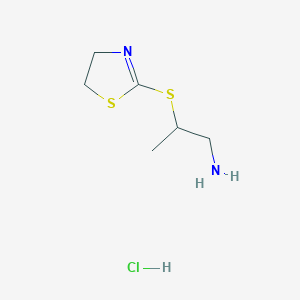

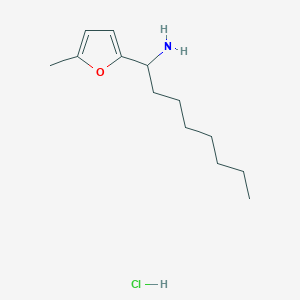
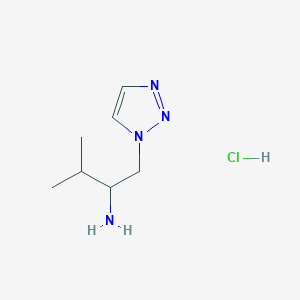

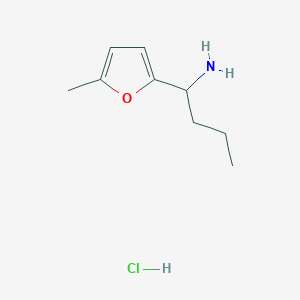
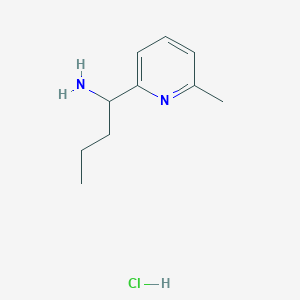
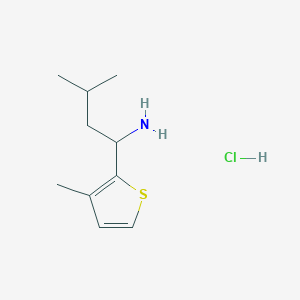
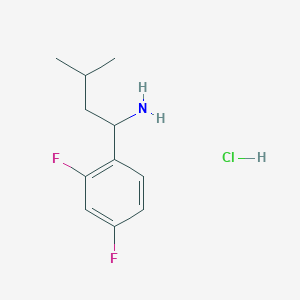
![Methyl 2,5-dioxo-[1,3'-bipyrrolidine]-5'-carboxylate](/img/structure/B1432830.png)
